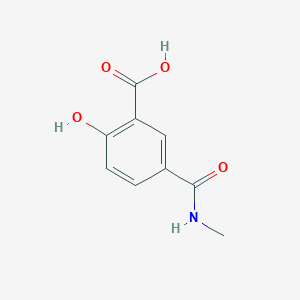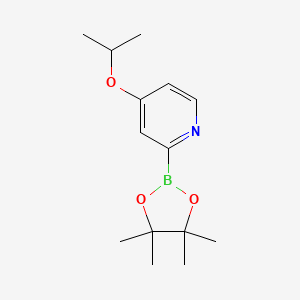
4-Isopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction conditions are generally mild, and the product can be purified through standard chromatographic techniques.
Industrial Production Methods
Industrial production of boronic esters, including 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER, often involves large-scale borylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification methods, such as crystallization and distillation, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic esters with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Oxidation: Boronic esters can be oxidized to form alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Hydrocarbons: Formed through protodeboronation.
Wissenschaftliche Forschungsanwendungen
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility and reactivity. Some applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Research: Utilized in the development of probes and sensors for detecting biological molecules.
Wirkmechanismus
The mechanism of action of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridineboronic Acid Pinacol Ester: Similar structure but without the isopropoxy group.
Isopropenylboronic Acid Pinacol Ester: Contains an isopropenyl group instead of an isopropoxy group.
Uniqueness
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is unique due to its isopropoxy group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other boronic esters may not be as effective.
Eigenschaften
Molekularformel |
C14H22BNO3 |
|---|---|
Molekulargewicht |
263.14 g/mol |
IUPAC-Name |
4-propan-2-yloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-11-7-8-16-12(9-11)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
InChI-Schlüssel |
NQHXMWUXBNBGRX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


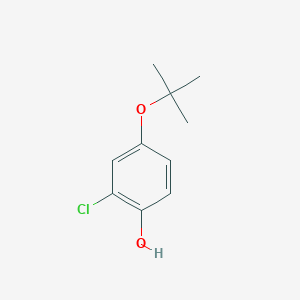


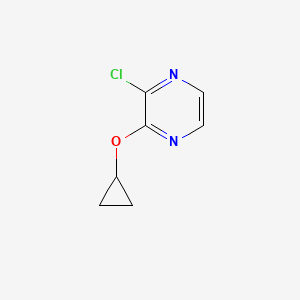

![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
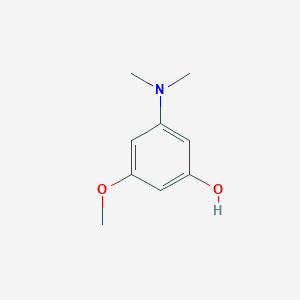
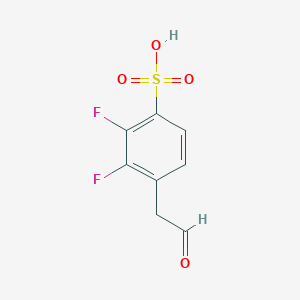
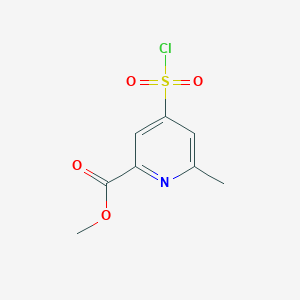
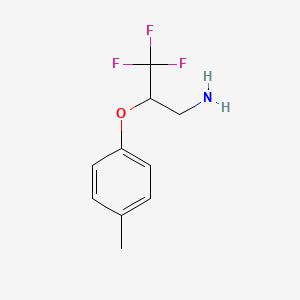
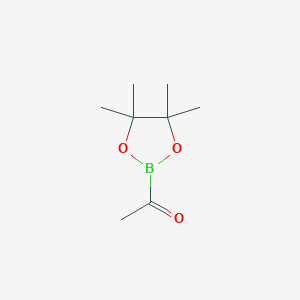

![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
